N,N-dimethyl-L-tyrosine methyl ester
Description
Properties
CAS No. |
57746-16-4 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl (2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-13(2)11(12(15)16-3)8-9-4-6-10(14)7-5-9/h4-7,11,14H,8H2,1-3H3/t11-/m0/s1 |
InChI Key |
WALPJJOZHZXISJ-NSHDSACASA-N |
Isomeric SMILES |
CN(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |
Canonical SMILES |
CN(C)C(CC1=CC=C(C=C1)O)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Protecting Groups :
- Boc and Fmoc groups are temporary protections used in peptide synthesis. Boc is acid-labile, while Fmoc is base-labile .
- Acetyl and Benzoyl groups are permanent modifications that alter solubility and bioactivity. For example, N-acetyl-L-tyrosine methyl ester is a substrate for chymotrypsin-like proteases , while benzoyl derivatives exhibit antileishmanial activity (e.g., piperoyl-L-tyrosine methyl ester in Table 1 of ).
Ester Groups :
- Methyl esters (e.g., Boc-L-tyrosine methyl ester) are more resistant to hydrolysis than ethyl esters (e.g., N-benzoyl-L-tyrosine ethyl ester), influencing their stability in biological systems .
Preparation Methods
Mechanism and Reaction Conditions
The reductive alkylation method is a two-step process involving the sequential introduction of methyl groups to the primary amino group of L-tyrosine methyl ester. Formaldehyde serves as the methylating agent, while sodium cyanoborohydride (NaBH3CN) acts as a selective reducing agent in acetonitrile at room temperature. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the tertiary amine.
Key advantages of this method include:
Experimental Protocol
-
Esterification : L-Tyrosine is treated with methanol in the presence of thionyl chloride (SOCl2) to yield L-tyrosine methyl ester hydrochloride. This step achieves near-quantitative yields (97.2%) under reflux conditions.
-
Deprotection and alkylation : The hydrochloride salt is neutralized, and the free amine is subjected to aqueous formaldehyde (2 equivalents) and NaBH3CN (1.2 equivalents) in acetonitrile. The reaction typically completes within 12 hours, yielding N,N-dimethyl-L-tyrosine methyl ester with minimal byproducts.
Table 1: Reductive Alkylation Performance Metrics
Stepwise Methylation Using Methyl Halides
Sequential Alkylation Strategy
This approach employs methyl iodide (CH3I) as the methylating agent in a two-step process:
-
First methylation : L-Tyrosine methyl ester reacts with CH3I in the presence of a base (e.g., K2CO3) to form the mono-methylated intermediate.
-
Second methylation : Excess CH3I and stronger bases (e.g., NaH) drive the reaction to completion, yielding the dimethylated product.
Challenges and Optimizations
Table 2: Stepwise Methylation Efficiency
| Parameter | Mono-Methylation | Di-Methylation |
|---|---|---|
| Yield | 70–75% | 60–65% |
| Reaction Time | 6 h | 12 h |
| Temperature | 0–5°C | 25°C |
Catalytic Hydrogenation Approaches
Rhodium-Catalyzed Asymmetric Synthesis
A slurry of [Rh(1,5-COD)(R,R-DIPAMP)]BF4 catalyzes the hydrogenation of α,β-unsaturated esters derived from L-tyrosine. While primarily used for N-acetylated precursors, this method can be adapted for dimethylation by modifying protecting groups.
Performance Metrics
Novel Methodologies from Recent Patents
Trifluoroacetyl-Mediated Protection
A 2021 patent outlines a four-step synthesis:
-
Esterification : L-Tyrosine → methyl ester (97.2% yield).
-
Amidation : Trifluoroacetic anhydride protects the amino group.
-
Etherification/O-alkylation : Triphenylphosphine and azodicarboxylate mediate hydroxyl group functionalization.
-
Deprotection and dimethylation : Hydrolysis under basic conditions followed by reductive alkylation.
This method achieves an overall yield of 81.4% with HPLC purity >99%.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Reductive Alkylation | 85–92% | >99% | Moderate | High |
| Stepwise Methylation | 60–65% | 95–98% | Low | Moderate |
| Catalytic Hydrogenation | 89–95% | >99% | High | Low |
| Patent Methodology | 81.4% | >99% | High | High |
Optimization Strategies and Challenges
Racemization Mitigation
Q & A
Q. What are the optimal synthetic routes for producing N,N-dimethyl-L-tyrosine methyl ester?
- Methodological Answer : The synthesis typically involves three stages:
Esterification : Convert L-tyrosine to its methyl ester using thionyl chloride (SOCl₂) and methanol. This avoids racemization and yields L-tyrosine methyl ester hydrochloride, which is neutralized with NaOH to liberate the free ester .
Acetylation : React the ester with acetic anhydride in aqueous acetic acid to produce N-acetyl-L-tyrosine methyl ester, which precipitates rapidly in high purity .
O-Methylation : Use dimethyl sulfate in aqueous alkali to methylate the phenolic hydroxyl group, yielding this compound .
Q. How can researchers confirm the purity of synthesized this compound?
- Methodological Answer : Analytical methods include:
Q. What are the critical steps in esterifying L-tyrosine to its methyl ester?
- Methodological Answer : Use thionyl chloride and methanol to convert L-tyrosine to its methyl ester hydrochloride. Neutralize with stoichiometric NaOH to liberate the ester. Rapid washing with cold water prevents byproducts like diketopiperazine .
Advanced Research Questions
Q. How can racemization be minimized during acetylation of L-tyrosine derivatives?
- Methodological Answer : Employ the Schotten-Baumann reaction : Treat L-tyrosine with excess aqueous NaOH and acetic anhydride. The excess alkali ensures rapid acetylation of the amino group while suppressing racemization of the chiral center .
Q. What experimental design strategies optimize reaction parameters for methylation?
- Methodological Answer : Use Taguchi orthogonal arrays to systematically test variables (e.g., catalyst concentration, temperature). For example:
Q. How do researchers resolve contradictions in methylation methods (e.g., dimethyl sulfate vs. diazomethane)?
- Methodological Answer : Perform controlled comparative studies:
- Dimethyl sulfate in alkali yields higher purity (≥98%) but requires careful pH control .
- Diazomethane avoids aqueous conditions but poses safety risks and lower scalability .
Prioritize dimethyl sulfate for industrial-scale synthesis due to cost-effectiveness and reproducibility .
Q. What challenges arise during purification, and how are they mitigated?
- Methodological Answer : Key issues include:
Q. How does reaction solvent choice impact acetylation efficiency?
- Methodological Answer : Aqueous acetic acid accelerates precipitation of N-acetyl-L-tyrosine methyl ester, simplifying isolation. In contrast, non-polar solvents require additional purification steps and risk side reactions .
Data Contradiction and Stability Analysis
Q. Why do different studies report varying yields for O-methylation?
- Methodological Answer : Discrepancies arise from:
- Reagent purity : Impurities in dimethyl sulfate reduce methylation efficiency .
- Reaction time : Under- or over-methylation alters product profiles. Kinetic studies (e.g., HPLC monitoring) optimize timing .
Q. How should stability studies be designed for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
